Physicochemical Properties of 2,3-Dimethylbut-2-en-1-ol: A Technical Guide
Physicochemical Properties of 2,3-Dimethylbut-2-en-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-Dimethylbut-2-en-1-ol (CAS No: 19310-95-3). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. This document compiles available data on the compound's chemical and physical properties, spectral information, and safety and handling guidelines. While experimental data for certain physical properties are limited, this guide also presents established methodologies for the synthesis, purification, and analysis of similar allylic alcohols, offering a practical framework for laboratory work.
Introduction
2,3-Dimethylbut-2-en-1-ol is an unsaturated alcohol with potential applications in various fields of chemical synthesis, including the development of novel pharmaceutical compounds and fragrance ingredients. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development. This guide aims to consolidate the currently available information on this compound and provide practical guidance for its handling and analysis.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of 2,3-Dimethylbut-2-en-1-ol
| Property | Value | Source |
| IUPAC Name | 2,3-dimethylbut-2-en-1-ol | [1] |
| Synonyms | 2,3-Dimethyl-2-buten-1-ol, 4-Hydroxy-2,3-dimethyl-2-butene | [2] |
| CAS Number | 19310-95-3 | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Appearance | Neat | [2] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 78.2 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2,3-Dimethylbut-2-en-1-ol. Available spectral information is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectral data for 2,3-Dimethylbut-2-en-1-ol is available and has been recorded on a Bruker WH-90 instrument.[1] The full spectrum can be accessed through SpectraBase.[3]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data for 2,3-Dimethylbut-2-en-1-ol is also available through SpectraBase.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 2,3-Dimethylbut-2-en-1-ol are not explicitly documented in readily available literature. However, based on general principles of organic chemistry and established methods for similar allylic alcohols, the following sections outline plausible methodologies.
Synthesis
A potential synthetic route to 2,3-Dimethylbut-2-en-1-ol could involve the allylic oxidation of 2,3-dimethyl-2-butene. Another approach could be the reduction of a corresponding α,β-unsaturated aldehyde or ester. A general workflow for a potential laboratory synthesis is depicted below.
A specific, validated protocol for this synthesis would require further investigation and laboratory development.
Purification
Purification of allylic alcohols like 2,3-Dimethylbut-2-en-1-ol can often be achieved through distillation.[4] For samples containing significant amounts of water, a "salting out" procedure can be employed prior to distillation. This involves adding an inorganic salt (e.g., potassium carbonate) to the aqueous mixture to decrease the alcohol's solubility in water, facilitating its separation.[5]
Analysis by Gas Chromatography (GC)
Gas chromatography is a common technique for assessing the purity of volatile compounds like allylic alcohols. However, the analysis of tertiary allylic alcohols can sometimes be challenging due to poor peak shape, often manifesting as peak tailing. This can be caused by interactions between the hydroxyl group of the alcohol and active sites within the GC system.[6]
To mitigate these issues, several strategies can be employed:
-
Use of an inert GC column: A column with a highly inert stationary phase is recommended.
-
Optimization of GC parameters: Adjusting the inlet temperature and injection volume can minimize on-column degradation and overload.[6]
-
Derivatization: Converting the alcohol to a less polar derivative, such as a silyl (B83357) ether, can significantly improve peak shape.[6] This is achieved by reacting the alcohol with a silylating agent (e.g., BSTFA with 1% TMCS).
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,3-Dimethylbut-2-en-1-ol is classified with the following hazards:
The corresponding precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Standard laboratory safety practices should be strictly followed when handling this compound. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has summarized the available physicochemical properties of 2,3-Dimethylbut-2-en-1-ol. While there are gaps in the experimental data for some physical properties, the provided information on its chemical identifiers, spectral data, and safety guidelines offers a solid foundation for its use in a research setting. The outlined experimental methodologies for synthesis, purification, and analysis, based on established procedures for similar compounds, provide a practical starting point for laboratory investigations involving this molecule. Further experimental work is encouraged to determine the missing physical constants and to develop specific, optimized protocols for its synthesis and analysis.
References
- 1. 2,3-Dimethylbut-2-en-1-ol | C6H12O | CID 12673114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethylbut-2-en-1-ol | CymitQuimica [cymitquimica.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0249648B1 - Process for purifying allyl alcohol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
